molecular formula C9H8BrNO2 B11867781 (3-Amino-6-bromobenzofuran-2-yl)methanol

(3-Amino-6-bromobenzofuran-2-yl)methanol

Cat. No.: B11867781
M. Wt: 242.07 g/mol
InChI Key: BOTAATXPLUVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-bromobenzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the addition of a methanol group to the 2-position of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

Chemistry: In chemistry, (3-Amino-6-bromobenzofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of (3-Amino-6-bromobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (3-Amino-6-chlorobenzofuran-2-yl)methanol
  • (3-Amino-6-fluorobenzofuran-2-yl)methanol
  • (3-Amino-6-iodobenzofuran-2-yl)methanol

Comparison: Compared to its similar compounds, (3-Amino-6-bromobenzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound more versatile in synthetic and research applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(3-amino-6-bromo-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3,12H,4,11H2

InChI Key

BOTAATXPLUVEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.